Boc-Ala-Ala-OMe

描述

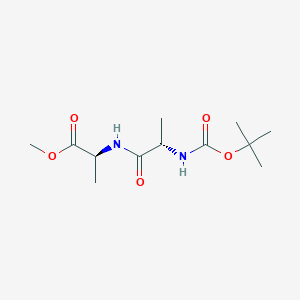

Boc-Ala-Ala-OMe, also known as N-(tert-Butoxycarbonyl)-L-alanyl-L-alanine methyl ester, is a dipeptide derivative. It is composed of two alanine residues, with the N-terminal alanine protected by a tert-butoxycarbonyl (Boc) group and the C-terminal alanine esterified with a methyl group. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptides.

科学研究应用

Boc-Ala-Ala-OMe has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of longer peptides and proteins.

Drug Development: It serves as a model compound for studying peptide-based drug delivery systems.

Biological Studies: It is used in studies of enzyme-substrate interactions and protein folding.

Material Science: It is employed in the development of peptide-based nanomaterials and biomaterials.

作用机制

Target of Action

Boc-Ala-Ala-OMe is a derivative of alanine . Alanine is a non-essential amino acid that plays a crucial role in the metabolism of glucose, a simple carbohydrate that the body uses for energy .

Mode of Action

As an alanine derivative, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

Alanine, the parent compound, is involved in various biochemical pathways, including protein synthesis and glucose metabolism .

Pharmacokinetics

Its solubility in dmso is reported to be 100 mg/ml , which could potentially influence its bioavailability.

Result of Action

Amino acids and their derivatives are recognized to be beneficial as ergogenic dietary substances, suggesting that they may enhance physical performance and recovery .

Action Environment

It is known that the compound is a solid at temperatures below 32°c and a liquid at temperatures above 35°c . This suggests that temperature could potentially influence its state and, consequently, its bioavailability and efficacy.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ala-Ala-OMe typically involves the following steps:

Protection of the Amino Group: The amino group of L-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Coupling Reaction: The Boc-protected alanine is then coupled with another alanine molecule using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl4) in the presence of a base.

Esterification: The carboxyl group of the resulting dipeptide is esterified with methanol in the presence of an acid catalyst like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve automated solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin.

化学反应分析

Types of Reactions

Boc-Ala-Ala-OMe can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA), yielding the free amine.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Coupling Reactions: The free amine and carboxyl groups can participate in further peptide bond formation.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water.

Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl4) in anhydrous solvents like dichloromethane or dimethylformamide (DMF).

Major Products

Deprotection: this compound → H-Ala-Ala-OMe

Hydrolysis: this compound → Boc-Ala-Ala-OH

Coupling: this compound + H-Ala-OMe → Boc-Ala-Ala-Ala-OMe

相似化合物的比较

Similar Compounds

Boc-Ala-OMe: N-(tert-Butoxycarbonyl)-L-alanine methyl ester

Boc-Ala-Ala-OH: N-(tert-Butoxycarbonyl)-L-alanyl-L-alanine

Boc-D-Ala-OMe: N-(tert-Butoxycarbonyl)-D-alanine methyl ester

Uniqueness

Boc-Ala-Ala-OMe is unique due to its specific sequence of two alanine residues and the presence of both Boc and methyl ester protecting groups. This combination allows for selective deprotection and further functionalization, making it a versatile building block in peptide synthesis.

生物活性

Boc-Ala-Ala-OMe, a dipeptide derivative, is characterized by its protective Boc (tert-butyloxycarbonyl) group and an ester functionality. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anthelmintic properties. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the coupling of protected amino acids with methyl esters under suitable conditions. The standard procedure includes:

- Deprotection of Amino Acids : The amino groups are deprotected using trifluoroacetic acid (TFA).

- Coupling Reaction : The deprotected amino acids are coupled with methyl ester hydrochlorides using dicyclohexylcarbodiimide (DCC) as a coupling agent.

- Purification : The crude product is purified through crystallization or chromatography.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In studies, it demonstrated moderate to good activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, as well as antifungal activity against Candida albicans.

| Microbe | Activity Level |

|---|---|

| Pseudomonas aeruginosa | Moderate |

| Klebsiella pneumoniae | Moderate |

| Candida albicans | Good |

| Aspergillus niger | Mild |

The structure-activity relationship indicates that modifications to the peptide backbone can enhance bioactivity, suggesting that this compound could serve as a lead compound for further development in antimicrobial therapies .

Anthelmintic Activity

In addition to its antimicrobial properties, this compound exhibits anthelmintic activity. Research has shown that it can effectively inhibit the growth of various earthworm species at concentrations around 2 mg/mL. In comparative studies, this compound showed higher efficacy than some standard anthelmintic drugs.

| Earthworm Species | Activity Level |

|---|---|

| Species A | Moderate |

| Species B | Good |

| Species C | Mild |

This dual activity positions this compound as a promising candidate for further investigation in both antimicrobial and anthelmintic applications .

Case Studies and Research Findings

Several studies have focused on the biological implications of peptide derivatives like this compound:

- Antimicrobial Studies : A study evaluated various peptide derivatives, including this compound, against a panel of pathogens. The results indicated that compounds with similar structural features exhibited enhanced antimicrobial properties compared to their unmodified counterparts .

- Anthelmintic Efficacy : Research highlighted the effectiveness of this compound against specific earthworm species, demonstrating its potential as a natural anthelmintic agent. The study compared its efficacy with standard treatments like mebendazole, revealing promising results .

- Mechanistic Insights : Investigations into the mechanism of action suggested that the compound may disrupt microbial cell membranes or interfere with metabolic processes within the pathogens, although further studies are needed to elucidate these pathways fully .

属性

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-7(14-11(17)19-12(3,4)5)9(15)13-8(2)10(16)18-6/h7-8H,1-6H3,(H,13,15)(H,14,17)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWPOGQDZNCNLK-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。